Boc-Asn(Trt)-OH

Vue d'ensemble

Description

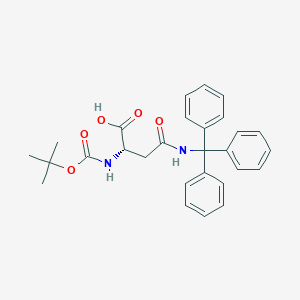

Boc-Asn(Trt)-OH, also known as tert-butyloxycarbonyl-L-asparagine trityl ester, is a protected amino acid derivative commonly used in peptide synthesis. The compound features a tert-butyloxycarbonyl (Boc) group protecting the amino group and a trityl (Trt) group protecting the side-chain amide of asparagine. These protective groups are crucial in preventing unwanted side reactions during peptide synthesis.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Boc-Asn(Trt)-OH typically involves the protection of the amino and side-chain amide groups of L-asparagine. The process begins with the protection of the amino group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium bicarbonate. The reaction is carried out in an aqueous-organic solvent system, usually a mixture of water and dioxane. The resulting Boc-protected asparagine is then treated with trityl chloride (TrtCl) in the presence of a base like pyridine to protect the side-chain amide group. The reaction is typically conducted at room temperature, and the product is purified using column chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to handle the increased volume of reagents and solvents. The purification steps may include crystallization and large-scale chromatography to ensure high purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

Boc-Asn(Trt)-OH undergoes several types of chemical reactions, primarily focused on the removal of protective groups and subsequent peptide bond formation. The key reactions include:

Deprotection Reactions: The Boc group is typically removed using strong acids such as trifluoroacetic acid (TFA), while the Trt group is removed using milder acids like acetic acid or dilute TFA.

Peptide Coupling Reactions: The deprotected amino acid can participate in peptide coupling reactions using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of coupling additives like hydroxybenzotriazole (HOBt) or O-benzotriazole-N,N,N’,N’-tetramethyluronium hexafluorophosphate (HBTU).

Common Reagents and Conditions

Deprotection: Trifluoroacetic acid (TFA), acetic acid.

Coupling: Dicyclohexylcarbodiimide (DCC), N,N’-diisopropylcarbodiimide (DIC), hydroxybenzotriazole (HOBt), O-benzotriazole-N,N,N’,N’-tetramethyluronium hexafluorophosphate (HBTU).

Major Products

The major products formed from these reactions include the deprotected amino acid and the desired peptide sequences, depending on the specific coupling reactions performed.

Applications De Recherche Scientifique

Peptide Synthesis

1.1 Role as a Protected Amino Acid

Boc-Asn(Trt)-OH is primarily utilized in solid-phase peptide synthesis (SPPS). The tert-butoxycarbonyl (Boc) group provides a stable protection for the amino group, allowing for sequential coupling reactions without interference. The trityl (Trt) group protects the side chain of asparagine, which is crucial for maintaining the integrity of the peptide during synthesis.

1.2 Case Studies

- Synthesis of Dipeptides : Research has demonstrated the effectiveness of this compound in synthesizing dipeptides using specific coupling reagents like CTPA (N,N'-carbonyldiimidazole). This method has shown high efficiency with minimal epimerization, making it suitable for producing high-purity peptides .

- Ionic Liquid Applications : this compound has been incorporated into ionic liquids to enhance reaction conditions for peptide synthesis. These ionic liquids derived from Boc-protected amino acids exhibit unique properties that improve solubility and reactivity in organic reactions .

Ionic Liquids

2.1 Development of Boc-Protected Amino Acid Ionic Liquids

Recent studies have focused on creating room-temperature ionic liquids (RTILs) from Boc-protected amino acids, including this compound. These ionic liquids are characterized by their miscibility in various solvents and their ability to facilitate organic reactions under mild conditions .

2.2 Properties and Reactivity

The properties of these ionic liquids, such as viscosity and thermal stability, make them ideal candidates for use in organic synthesis. For instance, the use of this compound in ionic liquid formulations has shown promising results in enhancing reaction rates and selectivity during peptide bond formation .

Organic Synthesis Applications

3.1 Multifunctional Reactants

This compound has been explored as a multifunctional reactant in various organic synthesis pathways. Its ability to undergo selective reactions while maintaining stability under different conditions makes it a valuable tool for chemists.

3.2 Case Studies

- Amide Formation : The compound has been successfully employed in amide bond formation reactions, demonstrating its versatility beyond peptide synthesis .

- Synthesis of Complex Molecules : Researchers have utilized this compound in the synthesis of complex molecular architectures, leveraging its protective groups to control reaction pathways effectively .

Mécanisme D'action

The mechanism of action of Boc-Asn(Trt)-OH primarily involves its role as a protected amino acid in peptide synthesis. The protective groups (Boc and Trt) prevent unwanted side reactions during the synthesis process, allowing for the selective formation of peptide bonds. The Boc group is removed under acidic conditions, while the Trt group is removed under milder acidic conditions, enabling the stepwise assembly of peptide chains.

Comparaison Avec Des Composés Similaires

Boc-Asn(Trt)-OH is unique due to its dual protective groups, which provide enhanced stability and selectivity during peptide synthesis. Similar compounds include:

Boc-Asn-OH: Lacks the Trt group, providing less protection for the side-chain amide.

Fmoc-Asn(Trt)-OH: Uses a fluorenylmethyloxycarbonyl (Fmoc) group instead of Boc for amino protection, offering different deprotection conditions.

Cbz-Asn(Trt)-OH: Uses a carbobenzoxy (Cbz) group for amino protection, which is removed under hydrogenation conditions.

These compounds offer alternative protection strategies, but this compound is often preferred for its stability and ease of deprotection.

Activité Biologique

Boc-Asn(Trt)-OH, or N-alpha-Boc-N-gamma-trityl-L-asparagine, is a protected amino acid commonly used in peptide synthesis. This compound has garnered attention not only for its role in synthetic chemistry but also for its biological activities. This article explores the biological activity of this compound, focusing on its synthesis, reactivity, and potential applications in medicinal chemistry.

This compound is characterized by its tert-butyloxycarbonyl (Boc) and trityl (Trt) protecting groups. These modifications enhance the stability of the amino acid during synthesis and allow for selective deprotection at various stages of peptide assembly. The molecular formula is C28H30N2O5, and it has a molecular weight of approximately 478.55 g/mol .

Synthesis Process

The synthesis of this compound typically involves the following steps:

- Protection of Asparagine : The amino group of asparagine is protected using the Boc group, while the side chain amine is protected with the Trt group.

- Coupling Reactions : this compound can be coupled with other amino acids using coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOAt (1-hydroxy-7-azabenzotriazole) to form dipeptides with high yields .

- Deprotection : The Boc and Trt groups can be removed selectively under acidic conditions, allowing for the formation of free asparagine residues in peptides.

Role in Peptide Synthesis

This compound is primarily utilized in solid-phase peptide synthesis (SPPS). Its stability under various reaction conditions makes it an ideal candidate for constructing complex peptide sequences. Research indicates that peptides synthesized with this compound exhibit improved solubility and biological activity compared to those synthesized with unprotected asparagine .

Reactivity and Applications

The reactivity of this compound has been extensively studied, particularly in the context of ionic liquids. For instance, when used in conjunction with CTPA (a coupling reagent), this compound demonstrated significant potential for forming amide bonds with minimal epimerization . However, it was noted that under certain conditions, such as high concentrations in DMF, there could be issues like succinimide formation, which can be mitigated by employing alternative protecting strategies .

Case Studies

Several studies have highlighted the utility of this compound in synthesizing bioactive peptides:

- Antibacterial Peptides : In a study focusing on cyclohexapeptides, this compound was incorporated into peptide sequences that exhibited notable antibacterial properties against various strains .

- Vasoconstrictor Analogs : Research on urotensin II analogs utilized this compound to explore structure-activity relationships, revealing that modifications at the asparagine position could significantly alter biological activity .

Comparative Data Table

The following table summarizes key properties and findings related to this compound compared to other common amino acid derivatives used in peptide synthesis.

| Compound | Molecular Formula | Molecular Weight | Stability | Biological Activity |

|---|---|---|---|---|

| This compound | C28H30N2O5 | 478.55 g/mol | High | Antibacterial |

| Fmoc-Asn(Trt)-OH | C27H29N2O4 | 449.54 g/mol | Moderate | Vasoconstrictor |

| Boc-Gln(Trt)-OH | C29H32N2O5 | 492.58 g/mol | High | Moderate |

Propriétés

IUPAC Name |

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxo-4-(tritylamino)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H30N2O5/c1-27(2,3)35-26(34)29-23(25(32)33)19-24(31)30-28(20-13-7-4-8-14-20,21-15-9-5-10-16-21)22-17-11-6-12-18-22/h4-18,23H,19H2,1-3H3,(H,29,34)(H,30,31)(H,32,33)/t23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYGOCFDOBSXROC-QHCPKHFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC(=O)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC(=O)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H30N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90464258 | |

| Record name | Boc-Asn(Trt)-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90464258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

474.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132388-68-2 | |

| Record name | Boc-Asn(Trt)-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90464258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.